1-(4-Bromo-3-methylphenyl)piperidin-2-one
Description
1-(4-Bromo-3-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBAPFCJOCGDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)piperidin-2-one typically involves several steps. One common method includes the reaction of 4-bromo-3-methylbenzaldehyde with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
- 1-(4-Chloro-3-methylphenyl)piperidin-2-one
- 1-(4-Fluoro-3-methylphenyl)piperidin-2-one
- 1-(4-Methylphenyl)piperidin-2-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of the bromine atom in this compound makes it unique and may confer specific reactivity and biological activity .
Biological Activity
1-(4-Bromo-3-methylphenyl)piperidin-2-one is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical structure, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.16 g/mol. The compound features a piperidine ring substituted with a bromo and a methyl group on the phenyl moiety, which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The presence of the bromine substituent is believed to enhance the compound's interaction with microbial targets .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in HeLa and MCF-7 cells, indicating its possible use as an anticancer agent .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects through modulation of neurotransmitter systems. It has been suggested that the compound may interact with dopamine receptors, which could be beneficial in treating neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as receptors and enzymes. The compound may act as a positive allosteric modulator for certain receptors, enhancing their activity and leading to desired biological outcomes .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | Structure | Antimicrobial, cytotoxic |
| 3-Amino-1-(4-chloro-3-methylphenyl)piperidin-2-one | Structure | Antimicrobial |
| 3-Amino-1-(4-fluoro-3-methylphenyl)piperidin-2-one | Structure | Cytotoxic |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study published in Pharmaceutical Research demonstrated that the compound effectively inhibited bacterial growth in various strains, suggesting its potential as an antimicrobial agent .
- Cancer Cell Proliferation : In a laboratory setting, researchers investigated the cytotoxic effects of the compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations .
- Neuroprotection : Research exploring the neuroprotective effects found that the compound could enhance dopaminergic signaling in neuronal cultures, indicating potential therapeutic applications for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
